4-Fluoropyridin-3-amine
CAS No.: 1060804-19-4
Cat. No.: VC2268014
Molecular Formula: C5H5FN2
Molecular Weight: 112.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060804-19-4 |
|---|---|
| Molecular Formula | C5H5FN2 |
| Molecular Weight | 112.1 g/mol |
| IUPAC Name | 4-fluoropyridin-3-amine |
| Standard InChI | InChI=1S/C5H5FN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 |
| Standard InChI Key | SKXRCTJSNWLGSO-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1F)N |
| Canonical SMILES | C1=CN=CC(=C1F)N |
Introduction
4-Fluoropyridin-3-amine, with the CAS number 1060804-19-4, is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a fluorine atom at the 4-position and an amino group at the 3-position of the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of 4-fluoropyridin-3-amine typically involves methods that introduce both the fluorine and amino groups onto the pyridine ring. While specific synthesis routes are not detailed in the available literature, general methods for similar compounds involve nucleophilic substitution reactions or electrophilic aromatic substitution followed by reduction steps.
Biological and Pharmacological Activities
Although specific biological activities of 4-fluoropyridin-3-amine are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyridine derivatives are known for their antimicrobial and anticancer properties. The presence of fluorine can enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Applications and Future Directions
Given its structural similarity to other biologically active pyridine derivatives, 4-fluoropyridin-3-amine may be explored for applications in drug discovery, particularly in areas where fluorinated compounds have shown promise, such as in positron emission tomography (PET) imaging or as intermediates in pharmaceutical synthesis.
Safety and Handling
Handling 4-fluoropyridin-3-amine requires caution due to its potential toxicity. It is recommended to store it in a dark place under an inert atmosphere at temperatures between 2-8°C. The compound is classified with hazard statements H302, H312, and H332, indicating risks of harm if swallowed, in contact with skin, or if inhaled, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume